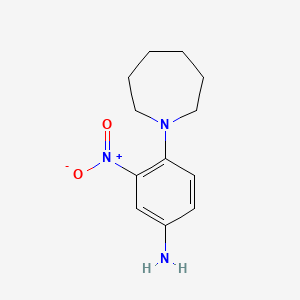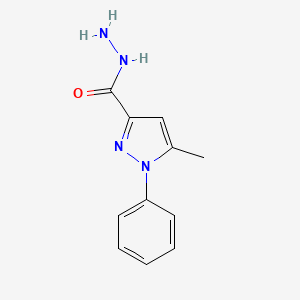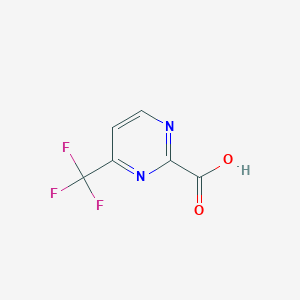
4-(Trifluoromethyl)pyrimidine-2-carboxylic acid
Übersicht
Beschreibung
4-(Trifluoromethyl)pyrimidine-2-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyrimidines. These are compounds containing a pyrimidine ring, which is a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, and carbon atoms at the other positions. The trifluoromethyl group attached to the pyrimidine ring at the 4-position and the carboxylic acid group at the 2-position are indicative of the compound's potential for various chemical reactions and biological activities.
Synthesis Analysis
The synthesis of related trifluoromethyl pyrimidines has been explored through various methods. For instance, the cyclocondensation of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones has been used to synthesize a series of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines, catalyzed by Ti(Oi-Pr)4 or BF3·OEt2 . Additionally, trifluoromethyl groups can be introduced by deoxygenative fluorination of suitable carboxylic acids with sulfur tetrafluoride or by displacement of ring-bound halogens by trifluoromethylcopper generated in situ .
Molecular Structure Analysis
The molecular structure of trifluoromethyl pyrimidines has been determined through crystallography. For example, the crystal structure of ethyl 3-(2-(5-phenyl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidin-6-yl)propanoate, a related compound, has been elucidated, providing insights into the arrangement of the trifluoromethyl group in relation to the pyrimidine ring .
Chemical Reactions Analysis
Trifluoromethyl pyrimidines undergo various chemical reactions. For instance, 4-(Trifluoromethyl)pyrimidin-2(1H)-ones react with trimethylsilyl cyanide to give Michael-like 1,4-conjugate hydrocyanation adducts, which can be further transformed into trifluoromethylated analogues of dihydroorotic acid . The reactivity of 3-trifluoromethylsulfonyloxy-1-hexeniminium triflate with nitriles to give pyrimidines has also been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl pyrimidines are influenced by the presence of the trifluoromethyl group. This group is known for its electron-withdrawing properties, which can affect the stability and reactivity of the compound. For example, 5-pyrimidyllithium species with trifluoromethyl substituents are stable and can be used to produce carboxylic acids in high yields . The orthogonal intramolecular C–F···C=O interaction observed in some trifluoromethyl pyrimidines may stabilize certain conformations of the molecule .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-(Trifluoromethyl)pyrimidine-2-carboxylic acid and its derivatives are pivotal in the field of organic synthesis. For instance, they are used in the synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues and their esters. These compounds are synthesized using Michael-like 1,4-conjugate hydrocyanation, leveraging the unique reactivity of the trifluoromethyl group (Sukach et al., 2015). Furthermore, they serve as substrates for generating metal-bearing and trifluoromethyl-substituted pyrimidines, highlighting their versatility in organic transformations (Schlosser, Lefebvre, & Ondi, 2006).
Crystallography and Material Science
In crystallography and material science, these compounds are crucial for constructing robust coordination complexes. For instance, they have been used to synthesize and characterize various coordination complexes, contributing to the field of inorganic crystal engineering (Aakeröy, Desper, Levin, & Valdés-Martínez, 2006).
Photovoltaic Applications
A notable application of derivatives of 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid is in dye-sensitized solar cells. These compounds, when used as electron-accepting and anchoring groups, show significant promise in improving the efficiency of these solar cells, as demonstrated by the enhanced performance of cells using these dyes (Wu et al., 2015).
Biological Studies
In the realm of biochemistry and pharmacology, while being cautious to exclude drug use and dosage information, it is noteworthy that derivatives of 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid have been investigated for their potential as inhibitors in biological systems. For example, compounds have been designed as inhibitors of NF-kappaB and AP-1 gene expression, which are critical in various physiological processes (Palanki et al., 2000).
Analytical Chemistry
In analytical chemistry, mass spectrometric studies of 4-pyrimidine carboxylic acids, including derivatives of 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid, have revealed their unique fragmentation routes, which is crucial for understanding their chemical behavior and for the development of new analytical methods (Jovanović et al., 2002)
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)3-1-2-10-4(11-3)5(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIFBKCEVLTAOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649588 | |
| Record name | 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)pyrimidine-2-carboxylic acid | |
CAS RN |
1000931-46-3 | |
| Record name | 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)pyrimidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide](/img/structure/B1328622.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide](/img/structure/B1328623.png)
![2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol](/img/structure/B1328626.png)
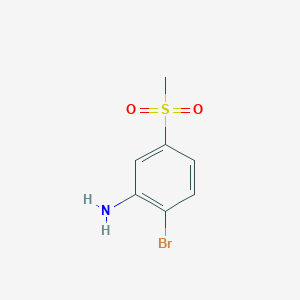
![1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine](/img/structure/B1328630.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide](/img/structure/B1328631.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine](/img/structure/B1328632.png)
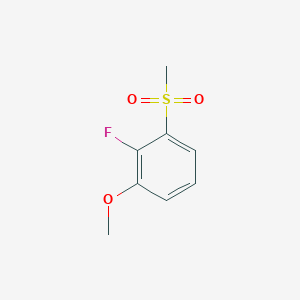
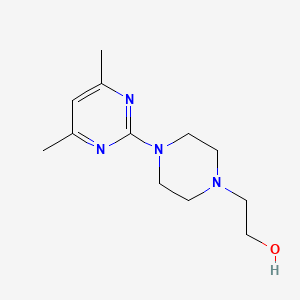
![8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328639.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine](/img/structure/B1328640.png)
![1-[4-(Ethylsulphonyl)-2-nitrophenyl]azepane](/img/structure/B1328643.png)
